(6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is an organic compound featuring a quinoline core, a structural motif frequently found in pharmacologically active compounds. This compound's configuration endows it with potential utility in various scientific applications, including medicinal chemistry, due to its unique chemical and biological properties.
Mechanism of Action
Target of Action
The compound (6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a quinoline derivative . Quinoline derivatives are known to have a wide range of biological activities and are often used in medicinal chemistry. They can interact with various biological targets such as enzymes, receptors, and DNA .
Mode of Action
Quinoline derivatives often act by interacting with their targets and modulating their activity .
Biochemical Pathways
Without specific information on the compound, it’s hard to say which biochemical pathways it might affect. Quinoline derivatives can affect a variety of pathways depending on their specific structure and target .
Result of Action
The molecular and cellular effects of this compound would depend on its specific target and mode of action. Quinoline derivatives can have a variety of effects, from inhibiting enzyme activity to blocking receptor signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone generally involves the following steps:
Starting Material Selection: : The synthesis typically begins with the selection of suitable starting materials such as 6-chloro-3-nitroquinoline and 3-(methylthio)aniline.
Reduction of Nitro Group: : The nitro group in 6-chloro-3-nitroquinoline is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Amine Formation: : The resulting amine is then coupled with 3-(methylthio)aniline via a Buchwald-Hartwig amination reaction.
Formation of Quinolinyl Intermediate: : The product is subsequently subjected to conditions that promote the formation of the quinolinyl intermediate.
Introduction of Pyrrolidin-1-yl Group: : Finally, the intermediate is reacted with pyrrolidine in the presence of a base such as sodium hydride (NaH) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above reaction conditions to increase yield and purity, scaling up the process, and ensuring environmental and economic sustainability. This could include using flow chemistry techniques to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the thioether group.
Reduction: : Reduction reactions might be less common but can occur at specific functional groups under suitable conditions.
Substitution: : The chlorine atom on the quinoline ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Catalysts like Pd/C under hydrogenation conditions.
Substitution: : Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: : Sulfoxides or sulfones.
Reduction: : Amine derivatives.
Substitution: : Substituted quinoline derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
(6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone has diverse applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Acts as a probe for studying biological pathways, particularly those involving quinoline derivatives.
Medicine: : Explored for its potential therapeutic effects, including anti-microbial, anti-cancer, and anti-inflammatory activities.
Industry: : Utilized in the development of materials with specific electronic properties, such as in organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Compared to other quinoline-based compounds:
Uniqueness: : This compound’s combination of the quinoline core with a (3-(methylthio)phenyl)amino group and a pyrrolidin-1-yl group is relatively unique, conferring it distinct biological activities and chemical properties.
Similar Compounds: : Other similar compounds might include:
(6-Chloro-4-(phenylamino)quinoline)
(6-Chloro-4-(methylamino)quinoline)
(4-(3-(methylthio)phenylamino)quinoline)
This comparison highlights its specificity and potential for unique applications in research and industry.
Properties
IUPAC Name |
[6-chloro-4-(3-methylsulfanylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c1-27-16-6-4-5-15(12-16)24-20-17-11-14(22)7-8-19(17)23-13-18(20)21(26)25-9-2-3-10-25/h4-8,11-13H,2-3,9-10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZONXYUZUVKLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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